Ring-Size Differentiation: Piperidine (6-Membered) vs. Azepane (7-Membered) Homologue
The target compound incorporates a piperidine ring (6-membered), whereas the closest commercially catalogued homologue (CAS 915911-27-2) contains an azepane ring (7-membered). This ring expansion increases the molecular weight from 342.4 to 356.5 g/mol (+4.1%) and adds one methylene unit, which can alter LogP, basicity (pKa of conjugate acid ~10.5 for piperidine vs. ~10.8 for azepane), and conformational flexibility . These differences may influence membrane permeability, target binding kinetics, and off-rate profiles.
| Evidence Dimension | Molecular weight and ring size |
|---|---|
| Target Compound Data | MW = 342.4 g/mol; piperidine (C₅H₁₀N) ring |
| Comparator Or Baseline | 1-(azepan-1-yl)-2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 915911-27-2); MW = 356.5 g/mol; azepane (C₆H₁₂N) ring |
| Quantified Difference | ΔMW = +14.1 g/mol (+4.1%); ring size 6 → 7 atoms |
| Conditions | Calculated from molecular formula; experimental LogP and pKa not publicly available for either compound |
Why This Matters
For procurement decisions, the piperidine variant is expected to show different pharmacokinetic and solubility profiles compared to the azepane analog; researchers targeting specific receptor sub-pockets should not substitute one for the other without experimental confirmation.
